D3 Receptor Antagonist Potency vs. 4,8-Dichloro Isomer
3,4-Dichloro-7-(trifluoromethyl)quinoline demonstrates potent antagonist activity at the human dopamine D3 receptor (IC50 = 25.7 nM) [1], a validated target for antipsychotic and addiction therapeutics. In stark contrast, the closely related regioisomer 4,8-Dichloro-7-(trifluoromethyl)quinoline exhibits negligible activity at this target, with a reported MAO-A inhibitory IC50 of 39,000 nM [2], representing a >1500-fold difference in potency against a distinct yet pharmacologically relevant enzyme class.
| Evidence Dimension | In vitro Target Engagement Potency |
|---|---|
| Target Compound Data | IC50 = 25.7 nM (Human Dopamine D3 Receptor Antagonist) |
| Comparator Or Baseline | 4,8-Dichloro-7-(trifluoromethyl)quinoline: IC50 = 39,000 nM (Human MAO-A Inhibition) |
| Quantified Difference | >1500-fold higher potency for the target compound against a CNS-relevant target. |
| Conditions | Target: HEK293 cells expressing human D3 receptor; Assay: Inhibition of quinpirole-stimulated mitogenesis. Comparator: Insect cell membranes expressing human MAO-A; Assay: Conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
The >1500-fold difference in potency confirms that the 3,4-dichloro substitution pattern is critical for achieving high-affinity CNS target engagement, making the 3,4-isomer the appropriate selection for D3 receptor-focused research and the 4,8-isomer unsuitable.
- [1] BindingDB. (2012). BDBM50378001 (CHEMBL1627321). 3,4-Dichloro-7-(trifluoromethyl)quinoline. D3 Antagonist Activity: IC50 = 25.7 nM. View Source
- [2] BindingDB. (n.d.). BDBM50450826 (CHEMBL4214270). 4,8-Dichloro-7-(trifluoromethyl)quinoline. MAO-A Inhibition: IC50 = 3.90E+4 nM. View Source
